molecular formula C20H22N6O3 B2993448 2-[6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 878732-83-3

2-[6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Cat. No. B2993448
CAS RN: 878732-83-3
M. Wt: 394.435
InChI Key: LARJMCSYSYUFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The exact structure of this specific compound isn’t available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Imidazole Derivatives : Derivatives similar to the specified compound have been synthesized for various scientific purposes, including potential biological activities. For instance, Duran and Canbaz (2013) synthesized a series of drug precursors with structural similarities, focusing on their synthesis and pKa determination, highlighting the importance of the imidazole ring and acetamide moiety in drug design (Duran & Canbaz, 2013).

  • Anticancer Activity : Another study by Duran and Demirayak (2012) synthesized acetamide derivatives with an imidazole core, exploring their anticancer activities against various human tumor cell lines. This underscores the potential of such compounds in medicinal chemistry, particularly in oncology (Duran & Demirayak, 2012).

Biological Applications

  • Peripheral Benzodiazepine Receptor Studies : Katsifis et al. (2000) developed substituted imidazo[1,2-α]pyridines, structurally related to the specified compound, as high affinity and selective ligands for the Peripheral Benzodiazepine Receptors (PBR). These studies provide a foundation for developing diagnostic tools or therapeutic agents targeting PBRs (Katsifis et al., 2000).

  • Antiangiogenic Agent Metabolism : Kim et al. (2005) investigated the metabolism of a novel antiangiogenic agent, KR-31831, which shares a core structural motif with the specified compound, illustrating the metabolic pathways and potential biotransformation products in vivo. This research highlights the significance of understanding compound metabolism for therapeutic applications (Kim et al., 2005).

properties

IUPAC Name

2-[6-(2,5-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-10-6-7-11(2)14(8-10)25-12(3)13(4)26-16-17(22-19(25)26)23(5)20(29)24(18(16)28)9-15(21)27/h6-8H,9H2,1-5H3,(H2,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARJMCSYSYUFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.